molecular formula C17H17F3N4O B2819237 1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide CAS No. 2319836-73-0

1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide

Cat. No.: B2819237
CAS No.: 2319836-73-0
M. Wt: 350.345
InChI Key: LNMPVMIEZBVWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide (CAS 2319836-73-0) is a synthetic small molecule with a molecular formula of C17H17F3N4O and a molecular weight of 350.34 g/mol . This compound features a piperidine-3-carboxamide core structure substituted with a 6-methylpyridazin-3-yl group and a 2,3,4-trifluorophenyl ring system, contributing to its potential as a valuable scaffold in medicinal chemistry research . The presence of multiple fluorine atoms enhances its metabolic stability and membrane permeability, making it particularly interesting for pharmacokinetic optimization studies. Researchers utilize this compound primarily in early-stage drug discovery, including target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations. The structural features suggest potential for protein-binding interactions relevant to various disease pathways, though its specific biological targets and mechanism of action require further investigation . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Strictly prohibited from personal use. Available in quantities from 1mg to 75mg to support various research scales .

Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c1-10-4-7-14(23-22-10)24-8-2-3-11(9-24)17(25)21-13-6-5-12(18)15(19)16(13)20/h4-7,11H,2-3,8-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMPVMIEZBVWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. Here is a general outline of the synthetic route:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction between a hydrazine derivative and a diketone.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group is incorporated through a nucleophilic substitution reaction using a trifluorobenzene derivative.

    Final Coupling Reaction: The final step involves coupling the piperidine and pyridazine intermediates with the trifluorophenyl group under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluorophenyl group, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs sharing piperidine-carboxamide cores or fluorinated aromatic substituents:

Compound Name / ID CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (BJ49228) 2319836-73-0 C₁₇H₁₇F₃N₄O 350.34 6-methylpyridazin-3-yl, 2,3,4-trifluorophenyl
BJ49236 1173058-14-4 C₁₈H₁₉N₃O₂S 341.43 1-methylindole-thiazole, piperidin-4-ol
N-[5-[4-(4-Methoxyphenyl)piperidine-1-carbonyl]-2-methyl-phenyl]pyridine-3-carboxamide 1027352-41-5 C₂₇H₂₈N₄O₃ 456.54 4-methoxyphenylpiperidine, pyridine-3-carboxamide
1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP) N/A C₁₅H₂₃NS 253.42 Thienyl-cyclohexyl, piperidine (PCP receptor ligand)

Key Observations :

  • Fluorination: The target’s 2,3,4-trifluorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs like BJ49236 (logP ~2.8). This may enhance CNS penetration .
  • Pyridazines are less basic than pyridines, affecting solubility and hydrogen-bonding interactions.
  • Piperidine Substitutions : Unlike TCP, which lacks a carboxamide group, the target’s piperidine-3-carboxamide may engage in additional hydrogen bonding with receptors, similar to sigma receptor ligands like (+)-3-PPP .

Pharmacological and Receptor Binding Profiles

Sigma and PCP Receptor Interactions
  • Sigma Receptor Affinity : Piperidine-carboxamides with aryl substituents, such as the target compound, resemble (+)-[3H]-3-PPP , a sigma receptor agonist. The trifluorophenyl group may mimic the 3-hydroxyphenyl moiety in (+)-3-PPP, enhancing affinity .
  • PCP Receptor Selectivity : The target’s lack of a cyclohexyl-thienyl group (as in TCP) suggests lower affinity for PCP receptors, which prefer bulkier hydrophobic substituents .
Metabolic Stability
  • Fluorine Substitution: The 2,3,4-trifluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like N-[5-(4-methoxyphenyl)piperidine...] (CAS 1027352-41-5), where methoxy groups are susceptible to demethylation .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 1-(6-methylpyridazin-3-yl)-N-(2,3,4-trifluorophenyl)piperidine-3-carboxamide, and how are they addressed?

  • Answer: Synthesis involves multi-step organic reactions, including coupling of the piperidine-carboxamide core with fluorinated aryl and pyridazine moieties. Key challenges include optimizing regioselectivity (e.g., avoiding byproducts during pyridazine substitution) and managing fluorine’s electron-withdrawing effects, which may hinder nucleophilic reactions. Reaction conditions (e.g., solvent polarity, temperature gradients) must be tightly controlled, as seen in analogous piperidine-pyridazine syntheses . Purification often requires gradient chromatography or crystallization to isolate the target compound from intermediates with similar polarities .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Answer: Advanced analytical techniques are employed:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm connectivity of the piperidine, pyridazine, and trifluorophenyl groups.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) to resolve stereochemistry and bond angles, critical for understanding bioactivity .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Answer: The trifluorophenyl group enhances lipophilicity, but the carboxamide moiety provides partial polarity. Recommended solvents include DMSO for stock solutions (due to high solubility) and aqueous-organic mixtures (e.g., PBS with 10% acetonitrile) for in vitro assays. Solubility profiles should be validated via UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine positioning on the aryl ring) impact receptor binding affinity?

  • Answer: Fluorine’s electronegativity and steric effects influence binding. For example:

  • 2,3,4-Trifluorophenyl vs. mono-fluorinated analogs : The trifluorinated variant may enhance hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) while reducing metabolic degradation. Comparative molecular docking studies (using software like AutoDock Vina) and SAR analysis of fluorinated analogs are essential to quantify these effects .

Q. What computational strategies are used to resolve contradictions between predicted and observed bioactivity data?

  • Answer: Discrepancies often arise from incomplete force fields in molecular dynamics (MD) simulations. Advanced approaches include:

  • QM/MM hybrid models to refine electronic interactions at binding sites.
  • Free-energy perturbation (FEP) to calculate relative binding affinities of fluorinated derivatives.
  • Meta-analysis of analogous compounds (e.g., trifluoromethyl-triazolo-pyridazines) to identify conserved pharmacophores .

Q. How can in vitro-to-in vivo efficacy gaps be addressed in preclinical studies?

  • Answer: Common pitfalls include poor pharmacokinetics (e.g., rapid hepatic clearance due to piperidine metabolism). Mitigation strategies:

  • Prodrug design : Masking the carboxamide with ester groups to enhance bioavailability.
  • Microsomal stability assays : Screening with human liver microsomes to identify metabolic hotspots.
  • Plasma protein binding studies : Using equilibrium dialysis to assess unbound fraction availability .

Q. What experimental models are suitable for assessing neurotoxicity or off-target effects?

  • Answer: Prioritize:

  • hERG channel inhibition assays (patch-clamp electrophysiology) to evaluate cardiac risk.
  • Cerebrospinal fluid (CSF) penetration studies in rodent models, leveraging LC-MS/MS for quantification.
  • Transcriptomic profiling (RNA-seq) of neuronal cell lines to detect aberrant pathway activation .

Methodological Considerations

Q. Designing a high-throughput screening (HTS) pipeline for target identification: What controls are critical?

  • Answer: Include:

  • Positive controls : Known inhibitors/agonists of the target pathway (e.g., staurosporine for kinase assays).
  • Counter-screens : Off-target panels (e.g., GPCR or ion channel arrays) to exclude nonspecific binding.
  • Dose-response validation : EC₅₀/IC₅₀ curves in triplicate to confirm reproducibility .

Q. How to reconcile conflicting bioactivity data from orthogonal assays (e.g., enzymatic vs. cell-based)?

  • Answer: Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell permeability. Resolve via:

  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Mechanistic modeling integrating enzymatic kinetics and cellular uptake rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.